N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the benzimidazole intermediate with a pyrrolidine derivative.
- Form the desired pyrrolidine ring through cyclization.
Trifluoromethylphenyl Substitution
- Introduce the trifluoromethylphenyl group using appropriate reagents.
Industrial Production
Industrial-scale production methods may vary, but the synthetic steps remain consistent. Researchers and manufacturers optimize reaction conditions, catalysts, and yields.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps
-
Formation of Benzimidazole Ring
- Start with appropriate precursors (e.g., o-phenylenediamine).
- Cyclize the precursors under suitable conditions to form the benzimidazole ring.
Chemical Reactions Analysis
Reactions Undergone
Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.
Reduction: Reduction reactions can modify functional groups.
Substitution: The trifluoromethylphenyl group is susceptible to substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines) for aromatic substitution.
Major Products
- Oxidation: Oxidized derivatives.
- Reduction: Reduced forms.
- Substitution: Various substituted products.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Studying biological processes or as a probe in cellular studies.
Medicine: Investigating potential drug candidates.
Industry: Used in materials science or catalysis.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H15F3N4O2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-3-5-13(9-12)26-10-11(8-16(26)27)17(28)25-18-23-14-6-1-2-7-15(14)24-18/h1-7,9,11H,8,10H2,(H2,23,24,25,28) |
InChI Key |
MTOVUZKDJDSYON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.